3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan
Overview
Description
3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan is a complex organic compound1. It’s important to note that the exact description of this compound is not readily available in the literature. However, it appears to be a furan derivative, which are typically aromatic compounds characterized by a five-membered ring structure with four carbon atoms and one oxygen atom2.
Synthesis Analysis
The synthesis of furan derivatives can be complex and depends on the specific structure of the compound. For instance, the synthesis of 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol) involves a five-step sequence starting from (2R,3R)-tartaric acid3. The key step involves the formation of 4,5-diacetyl-2,2-dimethyl-1,3-dioxolane3. However, the specific synthesis process for 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan is not readily available in the literature.Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan is not explicitly mentioned in the literature. However, furan derivatives typically have a five-membered ring structure with four carbon atoms and one oxygen atom2.Chemical Reactions Analysis
The chemical reactions involving 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan are not explicitly mentioned in the literature. However, furan derivatives are known to participate in a variety of chemical reactions, including Suzuki–Miyaura coupling4.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan are not explicitly mentioned in the literature.Safety And Hazards
The safety and hazards associated with 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan are not explicitly mentioned in the literature.
Future Directions
The future directions for research on 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan are not explicitly mentioned in the literature. However, given the interest in furan derivatives in various fields, it’s likely that further research will continue to explore their synthesis, properties, and potential applications.
Please note that the information provided here is based on the available literature and may not be fully comprehensive or accurate. Further research may provide more detailed and updated information.
properties
IUPAC Name |
4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-10,21-22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXPKFRMEUTHOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C)C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143231 | |
Record name | GR 12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan | |
CAS RN |
10035-27-5 | |
Record name | Alpha-guaiaconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GR 12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUROGUAIACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92R7Z78ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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